![molecular formula C12H17NO2 B13863709 4-(pentyloxy)Benzamide](/img/structure/B13863709.png)
4-(pentyloxy)Benzamide
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Overview
Description
4-(Pentyloxy)Benzamide is an organic compound belonging to the benzamide class Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pentyloxy)Benzamide typically involves the condensation of 4-(pentyloxy)benzoic acid with an amine. One common method is the direct condensation of the carboxylic acid and amine in the presence of a catalyst. For instance, diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation has been reported as an efficient catalyst for this reaction . This method is advantageous due to its high yield, eco-friendliness, and the use of ultrasonic irradiation as a green technology.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. these conditions may not be suitable for all functionalized molecules. Therefore, alternative methods such as the use of green catalysts and ultrasonic irradiation are being explored to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-(Pentyloxy)Benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
4-(Pentyloxy)Benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(pentyloxy)Benzamide involves its interaction with specific molecular targets. For instance, benzamide derivatives have been shown to inhibit enzymes such as casein kinase II and trypsin, which play roles in various biological pathways . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
Ethenzamide: An analgesic with a similar structure.
Salicylamide: Another analgesic with anti-inflammatory properties.
Moclobemide: An antidepressant that shares the benzamide core structure.
Uniqueness
4-(Pentyloxy)Benzamide is unique due to the presence of the pentyloxy group, which imparts distinct chemical properties and potential applications. This structural modification can enhance the compound’s solubility, reactivity, and biological activity compared to other benzamide derivatives.
Biological Activity
4-(Pentyloxy)Benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pentyloxy group attached to a benzamide structure. Its chemical formula is C13H19NO with a molecular weight of approximately 219.30 g/mol. The presence of the long-chain alkoxy group enhances its solubility in organic solvents, which is crucial for its biological activity.
The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Research indicates that it can modulate the activity of these targets, leading to several biological effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions and potentially leading to antimicrobial or anticancer effects.
- Receptor Binding : It may also bind to receptors, influencing signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of bacteria and fungi by disrupting their metabolic processes.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 32 µg/mL |
S. aureus | 16 µg/mL |
C. albicans | 64 µg/mL |
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines by targeting specific signaling pathways involved in tumor growth.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
- IC50 Values :
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 15 |
Case Studies
- Antimicrobial Evaluation : A study synthesized metal complexes with this compound as a ligand, demonstrating enhanced antimicrobial activity compared to the free ligand . The metal complexes exhibited lower MIC values against tested pathogens.
- Anticancer Activity : Research indicated that treatment with this compound led to significant reductions in cell viability in both MCF-7 and HeLa cells, suggesting its potential as a therapeutic agent against certain cancers .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-pentoxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H2,13,14) |
InChI Key |
GSYPSPBOERIZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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